molecular formula C13H17N3O2S B4366450 N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE

N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4366450
M. Wt: 279.36 g/mol
InChI Key: KYPMCYYMWNQVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzenesulfonamide group, which is a benzene ring bonded to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and inhibition mechanisms, particularly those involving sulfonamide-sensitive enzymes.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new antibacterial agents. Its sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-fluorobenzamide
  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylbenzamide
  • 1-methyl-1H-pyrazole

Comparison:

  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-fluorobenzamide and N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylbenzamide share the pyrazole ring structure but differ in the substituents on the benzene ring. These differences can lead to variations in their chemical reactivity and biological activity.
  • 1-methyl-1H-pyrazole is a simpler compound with only the pyrazole ring and a methyl group. It lacks the sulfonamide group, making it less versatile in terms of chemical reactions and applications.

N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of the pyrazole ring and the sulfonamide group, providing a balance of reactivity and biological activity that is valuable in various fields of research and industry.

Properties

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-16-11(3)13(9-14-16)15-19(17,18)12-7-5-10(2)6-8-12/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPMCYYMWNQVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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